[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193388-76-9
VCID: VC3048797
InChI: InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H
SMILES: CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride

CAS No.: 1193388-76-9

Cat. No.: VC3048797

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride - 1193388-76-9

Specification

CAS No. 1193388-76-9
Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H
Standard InChI Key KNOZVJJSFJDQIV-UHFFFAOYSA-N
SMILES CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl
Canonical SMILES CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is composed of several key structural elements: a 1,3,4-oxadiazole core, a phenyl substituent at the 5-position, a methylene bridge connecting to the amino group, and an isopropyl (propan-2-yl) substituent on the nitrogen atom, with hydrochloride as the counter-ion. The free base form has a molecular formula of C₁₂H₁₅N₃O with a molecular weight of 217.272 g/mol. The addition of the hydrochloride moiety (HCl) increases the molecular weight and modifies the physicochemical properties of the compound.

The structural characteristics of the oxadiazole ring can be inferred from related compounds such as 5-phenyl-1,3,4-oxadiazol-2-amine. In this related structure, the C-O bond lengths in the oxadiazole ring are approximately 1.369(2) and 1.364(3) Å, while the C=N bond lengths are around 1.285(3) and 1.289(3) Å . These measurements reflect the electronic distribution within the heterocyclic system and influence the compound's chemical reactivity.

PropertyCharacteristicNotes
Physical StateCrystalline solidBased on similar oxadiazole derivatives
ColorWhite to off-whiteTypical for purified oxadiazole compounds
SolubilityEnhanced water solubilityDue to salt formation
Soluble in polar organic solventsIncluding methanol, ethanol, DMSO
StabilityGenerally stable at room temperatureProtected from moisture
pKaApproximate pKa 5-6 for the protonated amineAffects solution behavior
Hydrogen BondingDonor and acceptor capabilitiesThrough N and O atoms
UV AbsorptionCharacteristic absorption profileDue to conjugated system

Structural Features and Conformational Analysis

The spatial arrangement of atoms in (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride contributes significantly to its chemical behavior and biological interactions. The oxadiazole ring is essentially planar, with minimal deviation from the plane (approximately 0.002 Å for related compounds) . The phenyl ring is typically inclined at an angle of approximately 13.42(18)° relative to the oxadiazole ring, creating a nearly coplanar arrangement that maximizes π-electron conjugation .

The methylene bridge between the oxadiazole and the amino group introduces conformational flexibility, allowing the molecule to adopt various orientations. This flexibility may be advantageous for binding to biological targets, as the molecule can adjust its conformation to optimize interactions. The isopropyl group attached to the nitrogen atom adds steric bulk and hydrophobicity, influencing membrane permeability and binding to hydrophobic pockets in target proteins.

In the crystal structure of related compounds, molecules form interconnected networks through hydrogen bonding interactions. For example, in 5-phenyl-1,3,4-oxadiazol-2-amine, N-H⋯N hydrogen bonds create double-stranded chains propagating along specific crystallographic directions . Similar intermolecular interactions would be expected for (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride, though modified by the presence of the isopropyl group and the hydrochloride counter-ion.

Synthesis Methods

General Synthetic Approaches

The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves a multi-step process beginning with the preparation of the oxadiazole core, followed by functionalization and finally salt formation. Several synthetic routes are available for constructing the 1,3,4-oxadiazole ring system, with the choice of method depending on the specific substitution pattern desired.

Common approaches to synthesizing 1,3,4-oxadiazole derivatives include:

  • Cyclization of 1,2-diacylhydrazines

  • Oxidative cyclization of acylhydrazones

  • Reaction of hydrazides with carbon disulfide followed by cyclization

  • Dehydration of 1,2-diacylhydrazines using dehydrating agents

Synthetic ApproachStarting MaterialsConditionsYieldProduct Characteristics
Semicarbazone MethodBenzaldehyde, Semicarbazide HClReflux in ethanol, 2h; Bromine treatment43%Colorless crystals
Acylhydrazide MethodBenzoic hydrazide, Carbon disulfideBase-catalyzed cyclizationVariableRequires purification
1,2-Diacylhydrazine ApproachBenzoyl chloride, Hydrazine derivativesDehydrating agents (POCl₃, SOCl₂)ModerateEfficient for 2,5-disubstituted oxadiazoles
Microwave-Assisted SynthesisVarious precursorsMicrowave irradiation, reduced solventHigherFaster reaction times

To obtain the hydrochloride salt form, the free base would typically be dissolved in an appropriate organic solvent and treated with hydrogen chloride (as a gas or in solution), followed by isolation of the precipitated salt through filtration and drying.

Purification and Characterization

The purification of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride and related compounds often involves crystallization or recrystallization techniques. For 5-phenyl-1,3,4-oxadiazol-2-amine, recrystallization from an ethanol-water mixture produces colorless crystals suitable for X-ray crystallography .

Characterization of these compounds typically employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

  • X-ray crystallography for crystal structure determination

  • Melting point determination

  • Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment

These analytical techniques provide comprehensive structural confirmation and purity assessment of the synthesized compounds.

Functional Groups and Chemical Reactivity

Key Functional Groups and Their Characteristics

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride contains several functional groups that define its chemical reactivity and biological interactions:

  • The 1,3,4-oxadiazole ring: A five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom. This aromatic system contributes to the stability of the molecule and provides electron-rich nitrogen atoms capable of hydrogen bonding and coordination with electrophiles.

  • The phenyl group: Connected to the 5-position of the oxadiazole ring, this aromatic substituent enhances lipophilicity and provides potential for π-π stacking interactions with aromatic amino acid residues in proteins.

  • The methylene bridge: Connecting the oxadiazole ring to the amino group, this -CH₂- linker provides conformational flexibility and spatial separation between the heterocyclic system and the amino functionality.

  • The secondary amine group: Substituted with an isopropyl group, this functionality can act as both a hydrogen bond donor and acceptor and participates in acid-base chemistry.

  • The isopropyl (propan-2-yl) group: This alkyl substituent increases lipophilicity and provides steric bulk, influencing the three-dimensional structure and binding properties of the molecule.

  • The hydrochloride counter-ion: Formed through protonation of the amine nitrogen, this creates a salt that affects solubility, crystal packing, and pharmacokinetic properties.

Chemical Reactions and Reactivity Patterns

Based on its structural features, (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can participate in various chemical reactions:

  • Acid-Base Reactions: The amine functionality can undergo protonation (already present in the hydrochloride salt) or deprotonation depending on pH conditions. The salt can be converted back to the free base through treatment with a base.

  • Nucleophilic Reactions: The nitrogen atoms in the oxadiazole ring and the amine group can act as nucleophiles in reactions with electrophiles, though the amine reactivity is limited due to steric hindrance from the isopropyl group.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo typical electrophilic aromatic substitution reactions, though with decreased reactivity compared to benzene due to the electron-withdrawing effect of the oxadiazole ring.

  • Coordination Chemistry: The nitrogen atoms in the oxadiazole ring and the amine functionality can coordinate with metal ions, potentially forming stable complexes.

  • Hydrogen Bonding Interactions: The compound can participate in hydrogen bonding through the nitrogen atoms of the oxadiazole ring (as acceptors) and the protonated amine (as a donor).

Structure-Activity Relationships

The structural features of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride contribute significantly to its biological activity profile. Structure-activity relationship studies on related 1,3,4-oxadiazole derivatives have revealed several important correlations:

Biological Activities and Pharmacological Properties

Antimicrobial Properties

Derivatives of 1,3,4-oxadiazoles, including compounds related to (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride, exhibit significant antibacterial and antifungal activities. The antimicrobial properties of these compounds stem from their ability to disrupt cellular processes in various microorganisms.

The antimicrobial activity typically extends to both gram-positive and gram-negative bacteria, as well as various fungal species. The mechanism involves disruption of microbial cell functions through molecular interactions where the oxadiazole ring plays a crucial role. These interactions may target specific enzymes, cell membrane components, or nucleic acid synthesis pathways.

Table 3: Antimicrobial Activity Profile of 1,3,4-Oxadiazole Derivatives

Microbial TypeActivity LevelProposed MechanismStructural Requirements
Gram-positive bacteriaModerate to highCell wall disruption, Enzyme inhibitionPhenyl substitution enhances activity
Gram-negative bacteriaVariableMembrane permeability alterationHydrophobic balance is critical
FungiModerateErgosterol binding, Cell membrane damageElectron-donating substituents favorable
MycobacteriaPotential activityMycolic acid synthesis inhibitionSpecific side chain requirements
ParasitesLimited studiesUnder investigationComplex structure-activity relationships

Other Biological Activities

Beyond antimicrobial properties, 1,3,4-oxadiazole derivatives exhibit a range of other biological activities that may be relevant to (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride:

  • Anti-inflammatory and analgesic properties: Through inhibition of inflammatory mediators and pain signaling pathways.

  • Anticancer activity: Via multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

  • Antiviral effects: Through interference with viral replication machinery and host-virus interactions.

  • Central nervous system activity: Including anticonvulsant, anxiolytic, and antidepressant effects observed in some oxadiazole derivatives.

  • Antioxidant properties: Contributing to cytoprotective effects in various experimental models.

Pharmacokinetic Considerations

The pharmacokinetic profile of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride would be influenced by its structural features and physicochemical properties. The hydrochloride salt formation typically improves water solubility, potentially enhancing absorption after oral administration.

The compound's moderate lipophilicity, contributed by the phenyl and isopropyl groups, would facilitate membrane penetration while the salt form improves aqueous solubility, creating a balanced profile for absorption and distribution. Metabolism would likely involve phase I reactions (oxidation, reduction, or hydrolysis) and phase II conjugation reactions, though specific metabolic pathways would require experimental determination.

Mechanism of Action

Molecular Interactions and Target Binding

The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride and related compounds involves interactions at the molecular level where the oxadiazole ring plays a crucial role in disrupting microbial cell functions. These disruptions are believed to occur through:

  • Hydrogen bonding interactions: The nitrogen atoms of the oxadiazole ring can form hydrogen bonds with amino acid residues in target proteins.

  • Hydrophobic interactions: The phenyl ring and isopropyl group can engage in hydrophobic interactions with nonpolar regions of biological targets.

  • π-π stacking: The aromatic systems (oxadiazole and phenyl rings) can participate in π-π stacking interactions with aromatic amino acid residues.

  • Electrostatic interactions: The protonated amine in the salt form can form ionic interactions with negatively charged groups in biological targets.

Cellular and Molecular Mechanisms

At the cellular level, the antimicrobial activity of 1,3,4-oxadiazole derivatives may involve:

  • Disruption of cell membrane integrity, leading to increased permeability and eventual cell death.

  • Inhibition of essential enzymes involved in cellular metabolism or cell wall synthesis.

  • Interference with nucleic acid synthesis or function, disrupting replication and transcription processes.

  • Disruption of protein synthesis by binding to ribosomal components or associated factors.

  • Generation of reactive oxygen species, leading to oxidative stress and cellular damage.

The specific mechanism for (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride would depend on the particular microbial target and would require detailed biochemical and molecular biology studies to elucidate fully.

Structure-Based Mechanistic Analysis

The structural features of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride contribute to its mechanism of action in specific ways:

Research AreaApplication TypeSignificanceDevelopment Stage
Antimicrobial ResearchTherapeutic agentAddressing resistance mechanismsPreclinical investigation
Medicinal ChemistryScaffold optimizationStructure-based drug designOngoing research
Analytical ChemistryReference standardMethod developmentEstablished application
Chemical BiologyMolecular probeTarget identificationEmerging application
Materials ScienceFunctional materialsElectronic and optical propertiesEarly-stage research
Computational ChemistryModel systemBinding predictionTheoretical studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator